5-Isopentylpyridin-2-amine
Overview
Description
5-Isopentylpyridin-2-amine is a chemical compound belonging to the class of organic compounds known as pyridines. Pyridines are heterocyclic aromatic compounds, characterized by a six-membered ring with one nitrogen atom. This compound, specifically, has an isopentyl group attached to the fifth position of the pyridine ring and an amine group at the second position.
Synthetic Routes and Reaction Conditions:
Chichibabin Synthesis: One common method for synthesizing pyridine derivatives is the Chichibabin synthesis, which involves the reaction of aldehydes with ammonia and acetylene.
Reduction of Pyridine Derivatives: Another approach is the reduction of pyridine derivatives, such as 5-isopentylpyridine-2-carboxylate, using reducing agents like lithium aluminum hydride (LiAlH4).
Industrial Production Methods: In an industrial setting, the compound can be synthesized through continuous flow chemistry, which allows for better control over reaction conditions and improved safety. The use of catalysts, such as palladium on carbon (Pd/C), can also enhance the efficiency of the synthesis process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form pyridine-N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic substitution reactions can occur at the pyridine ring, leading to the formation of various substituted pyridines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic substitution reactions typically require strong acids, such as sulfuric acid (H2SO4).
Major Products Formed:
Pyridine-N-oxide derivatives: from oxidation reactions.
Amine derivatives: from reduction reactions.
Substituted pyridines: from electrophilic substitution reactions.
Scientific Research Applications
5-Isopentylpyridin-2-amine has various applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: The compound can be used as a ligand in biological studies to investigate protein interactions.
Medicine: It has potential anti-inflammatory and analgesic properties, making it a candidate for drug development.
Industry: It can be used as an intermediate in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism by which 5-Isopentylpyridin-2-amine exerts its effects involves its interaction with molecular targets and pathways. For example, its anti-inflammatory properties may be attributed to the inhibition of certain enzymes or signaling pathways involved in the inflammatory response.
Comparison with Similar Compounds
Pyridine: The parent compound with similar structure but lacking the isopentyl and amine groups.
N-Methylpyridin-2-amine: A pyridine derivative with a methyl group instead of an isopentyl group.
3-Isopentylpyridin-2-amine: A structural isomer with the isopentyl group at the third position.
Uniqueness: 5-Isopentylpyridin-2-amine is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of the isopentyl group enhances its lipophilicity, potentially improving its ability to interact with biological membranes.
This comprehensive overview provides a detailed understanding of this compound, covering its synthesis, reactions, applications, and comparison with similar compounds
Properties
IUPAC Name |
5-(3-methylbutyl)pyridin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2/c1-8(2)3-4-9-5-6-10(11)12-7-9/h5-8H,3-4H2,1-2H3,(H2,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWTAJKBHHULAAD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCC1=CN=C(C=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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